molecular formula C15H19NO2S B2750814 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide CAS No. 2097923-44-7

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide

Cat. No.: B2750814
CAS No.: 2097923-44-7
M. Wt: 277.38
InChI Key: DWZIEIAZUCDMRO-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide is an organic compound that features both furan and thiophene rings These heterocyclic structures are known for their aromatic properties and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base such as sodium hydride to form the intermediate compound.

    Addition of the Amide Group: The intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine to introduce the amide group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions would be optimized for scalability, including temperature control, solvent selection, and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, and temperatures around 0-25°C.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent, and temperatures around 0-25°C.

    Substitution: Bromine, nitric acid, acetic acid as a solvent, and temperatures around 0-25°C.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced derivatives with hydrogenated furan and thiophene rings.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(furan-2-yl)ethyl]-2,2-dimethylpropanamide: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    N-[2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide: Lacks the furan ring, which may reduce its potential biological activities.

    N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide: Has a smaller acyl group, which may affect its chemical and biological properties.

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide is unique due to the presence of both furan and thiophene rings, which provide a combination of chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-15(2,3)14(17)16-10-11(12-6-4-8-18-12)13-7-5-9-19-13/h4-9,11H,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZIEIAZUCDMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC=CO1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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